Methyl 2,6-difluoro-3-iodobenzoate
CAS No.: 501433-14-3
Cat. No.: VC2848525
Molecular Formula: C8H5F2IO2
Molecular Weight: 298.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 501433-14-3 |
---|---|
Molecular Formula | C8H5F2IO2 |
Molecular Weight | 298.02 g/mol |
IUPAC Name | methyl 2,6-difluoro-3-iodobenzoate |
Standard InChI | InChI=1S/C8H5F2IO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |
Standard InChI Key | GNFWWJODIGADOC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1F)I)F |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1F)I)F |
Introduction
Methyl 2,6-difluoro-3-iodobenzoate is a synthetic organic compound with the molecular formula C8H5F2IO2 and a molecular weight of approximately 298.02 g/mol . This compound is of interest in various research applications due to its unique structural features, which include a benzoate moiety with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 3 position. The presence of these halogen atoms enhances its reactivity and potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity
Methyl 2,6-difluoro-3-iodobenzoate has been studied for its antimicrobial properties. It exhibits significant activity against various bacterial strains, including resistant forms like MRSA (Methicillin-resistant Staphylococcus aureus), Escherichia coli, and Klebsiella pneumoniae.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 62.5 μg/mL |
Escherichia coli | 125 μg/mL |
Klebsiella pneumoniae | 15.6 μg/mL |
The mechanism of action involves inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2,6-difluoro-3-iodobenzoate are not well-studied. Understanding these properties is crucial for assessing the compound's bioavailability and potential pharmacological applications. Factors such as solubility, stability, and reactivity play significant roles in its pharmacokinetics.
Potential Applications
Given its structural features and reactivity, Methyl 2,6-difluoro-3-iodobenzoate could be involved in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction. This makes it a valuable compound for organic synthesis and potentially in medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume